2-Bromo-1-chloro-4-propylbenzene
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Overview
Description
2-Bromo-1-chloro-4-propylbenzene is an organic compound belonging to the class of aromatic halides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-4-propylbenzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by the bromination and chlorination of the resulting propylbenzene. The reaction conditions often include:
Temperature: 40-60°C
Solvent: Tetrahydrofuran (THF)
Catalysts: Iron (III) acetylacetonate, magnesium, zinc (II) chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-4-propylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which make the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Nitration: HNO3/H2SO4
Friedel-Crafts Alkylation: CH3Cl/AlCl3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while Friedel-Crafts alkylation can introduce additional alkyl groups to the benzene ring .
Scientific Research Applications
2-Bromo-1-chloro-4-propylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-propylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 1-Bromo-4-propylbenzene
- 1-Chloro-4-propylbenzene
- 2-Bromo-1-chloro-4-methylbenzene
Comparison: 2-Bromo-1-chloro-4-propylbenzene is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in specific applications .
Properties
IUPAC Name |
2-bromo-1-chloro-4-propylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYYJUWPAQKUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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